Dersalazine sodium
CAS No.: 367249-56-7
Cat. No.: VC0525678
Molecular Formula: C35H32N6NaO4
Molecular Weight: 623.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 367249-56-7 |
|---|---|
| Molecular Formula | C35H32N6NaO4 |
| Molecular Weight | 623.7 g/mol |
| IUPAC Name | sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate |
| Standard InChI | InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?; |
| Standard InChI Key | KABTZFPAORLCRX-KFYFWKRSSA-N |
| Isomeric SMILES | CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
| SMILES | CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+] |
| Canonical SMILES | CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Dersalazine sodium is a novel chemical entity created by combining two pharmacologically active molecules through an azo bond: a potent platelet activating factor (PAF) antagonist (UR-12715) and 5-aminosalicylic acid (5-ASA) . This strategic combination results in a compound with unique pharmacological properties that extend beyond those of traditional 5-ASA-based treatments.
The compound has the following physicochemical characteristics:
Unlike conventional 5-ASA delivery systems where the carrier is typically inert, in dersalazine sodium, the carrier (UR-12715) is pharmacologically active upon release in the colon . This innovative approach provides a dual mechanism of action that potentially enhances therapeutic efficacy in inflammatory bowel disease.
Mechanism of Action
Dersalazine sodium exerts its therapeutic effects through multiple complementary mechanisms:
PAF Antagonism
The compound functions as a platelet activating factor (PAF) receptor antagonist . PAF is a potent phospholipid mediator that plays a significant role in inflammatory processes associated with ulcerative colitis. By blocking PAF receptors, dersalazine sodium inhibits this pro-inflammatory pathway .
Cytokine Modulation
One of the most significant aspects of dersalazine sodium's mechanism is its ability to downregulate pro-inflammatory cytokines, particularly IL-17 . This effect has been demonstrated in multiple experimental models and appears to be central to its therapeutic efficacy. Additionally, the compound reduces levels of other inflammatory mediators including TNF-α, IL-1β, and IL-6 .
Anti-inflammatory Properties
The 5-ASA component provides established anti-inflammatory effects through inhibition of prostaglandin synthesis and scavenging of free radicals, while the PAF antagonist component adds complementary anti-inflammatory action through a different pathway .
Preclinical Studies
Effects in TNBS-Induced Colitis Models
Dersalazine sodium has been extensively studied in trinitrobenzene sulphonic acid (TNBS)-induced colitis in rats, a well-established experimental model of intestinal inflammation .
When administered at doses of 10 or 30 mg·kg⁻¹ twice daily for 7 days, dersalazine sodium demonstrated significant intestinal anti-inflammatory effects, as evidenced by:
-
Reduced macroscopic damage scores
-
Decreased inflammatory mediator levels (TNF, IL-1β, IL-6, and IL-17)
Effects in DSS-Induced Colitis Models
The efficacy of dersalazine sodium was also evaluated in dextran sodium sulphate (DSS)-induced colitis models in two different mouse strains :
C57BL/6 Mice
In C57BL/6 mice, which develop IL-17-dependent colitis, dersalazine sodium demonstrated significant beneficial effects, including:
-
Reduction in disease activity index
-
Decreased levels of colonic pro-inflammatory cytokines (IL-1β, IL-6, and IL-17)
The following table summarizes the effects of dersalazine sodium on inflammatory cytokine levels in C57BL/6 mice with DSS-induced colitis:
| Group (n = 10) | IL-1β (pg·g⁻¹ wet tissue) | IL-6 (pg·g⁻¹ wet tissue) |
|---|---|---|
| Non-colitic | 581.8 ± 40.8 | 112.2 ± 7.1 |
| DSS control | 3774.9 ± 439.5 | 1145.3 ± 243.9 |
| DS, 10 mg·kg⁻¹ | 2559.2 ± 234.8* | 539.0 ± 168.6* |
| DS, 30 mg·kg⁻¹ | 2544.7 ± 388.4* | 412.2 ± 139.4* |
*Significantly different from DSS control
Clinical Studies
Phase II Trial Results
A double-blind, randomized, placebo-controlled phase II clinical trial was conducted to evaluate the safety and efficacy of dersalazine sodium in patients with mild-to-moderate active ulcerative colitis (Mayo score ≥5 and ≤10, including a sigmoidoscopy subscore ≥2) .
The study included 34 patients divided into three treatment groups:
-
Dersalazine sodium: 1200 mg twice daily (n=13)
-
Mesalazine: 1200 mg twice daily (n=10)
Treatment duration was 4 weeks, followed by 4 additional weeks where all patients received open-label mesalazine. The primary endpoints were safety and clinical remission at week 4 .
Efficacy Results
The clinical remission rates after 4 weeks of treatment were:
These results demonstrate a substantial improvement in remission rates with dersalazine sodium compared to both active control (mesalazine) and placebo. Additionally, colon biopsies from patients treated with dersalazine sodium showed significantly decreased expression of inflammatory genes, providing biological evidence supporting the clinical observations .
Current Development Status
As of March 2025, dersalazine remains in the investigational phase of development. According to the most recent data, its highest development phase reached was Phase 2, although it has been listed as "discontinued" in some databases . The compound was originally developed by Noucor Health SA (formerly Palau Pharma SA) .
Despite showing promising results in both preclinical studies and early clinical trials, particularly regarding its efficacy in inducing clinical remission in patients with ulcerative colitis, larger confirmatory studies appear to be needed to fully establish its clinical utility and safety profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume